2-Methylquinoline-4,8-diol
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Overview
Description
2-Methylquinoline-4,8-diol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with a methyl group at the second position and hydroxyl groups at the fourth and eighth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4,8-diol can be achieved through various methods. One common approach is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . This method is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of eco-friendly and sustainable methods. Techniques such as microwave irradiation, ionic liquid media, and solvent-free conditions have been employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-4,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline-4,8-dione, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
2-Methylquinoline-4,8-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylquinoline-4,8-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and hydroxyl groups.
2-Methylquinoline: Lacks the hydroxyl groups present in 2-Methylquinoline-4,8-diol.
4,8-Dihydroxyquinoline: Similar structure but without the methyl group at the second position.
Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
8-hydroxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLDINMROIPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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